molecular formula C11H8ClNO B1459801 1-(1-Chloroisoquinolin-6-yl)ethanone CAS No. 1256836-30-2

1-(1-Chloroisoquinolin-6-yl)ethanone

Cat. No.: B1459801
CAS No.: 1256836-30-2
M. Wt: 205.64 g/mol
InChI Key: OLTAPNODXPQTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Chloroisoquinolin-6-yl)ethanone is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone (CPQE), a variant of 1-(1-Chloroisoquinolin-6-yl)ethanone, was synthesized effectively using POCl3 reagent. Extensive structural and vibrational spectroscopic studies were conducted using techniques like X-ray diffraction, FTIR, NMR, and DFT computations (Murugavel et al., 2016).

Biological Activities

  • Antioxidant and Anti-Diabetic Potential : Novel chloroquinoline derivatives, including CPQE, have been synthesized and demonstrated good antioxidant activity using the DPPH method. These compounds also showed potential as anti-diabetic agents, inhibiting glycogen phosphorylase, a key enzyme in diabetes management (Murugavel et al., 2017).

  • Antibacterial and Antifungal Activities : A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from similar compounds, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives exhibited significant activity against various microbial strains (Kumar & Vijayakumar, 2017).

Pharmaceutical Applications

  • Potential in Cancer Treatment : Certain 7-Chloro-4-(piperazin-1-yl)quinoline derivatives, structurally related to this compound, have been synthesized and evaluated for their cytotoxicity against cancer cell lines. These compounds, particularly the ones with significant cytotoxicity, could be promising in cancer management (Aboul-Enein et al., 2017).

  • Synthesis of Anti-Tuberculosis Agents : A series of 3-heteroarylthioquinoline derivatives, synthesized from compounds similar to this compound, have shown promising in vitro antituberculosis activity. Some compounds were particularly effective against Mycobacterium tuberculosis (Chitra et al., 2011).

Chemical Properties and Reactions

  • Diverse Chemical Reactions : The compound has been involved in various chemical reactions, such as regioselective O-alkylation, leading to the formation of novel compounds with potential applications in pharmaceutical and materials sciences (Gund et al., 2012).

  • Formation of Novel Compounds : It has also been used in the synthesis of novel 1,2-dihydroisoquinolin-1-ylphosphonates via CuI-catalyzed reactions, demonstrating its versatility in organic synthesis (Ye et al., 2009).

Properties

IUPAC Name

1-(1-chloroisoquinolin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7(14)8-2-3-10-9(6-8)4-5-13-11(10)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTAPNODXPQTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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